molecular formula C11H17ClN2O2S B2683279 Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2094317-18-5

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2683279
CAS No.: 2094317-18-5
M. Wt: 276.78
InChI Key: OPNKSBZNTLKNCR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Esterification: The ester functional group is introduced through the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrrolone derivatives, pyrrolidinone derivatives, and other thiazole-containing compounds.

    Uniqueness: The combination of the thiazole ring, pyrrolidine ring, and ester functional group in this compound provides a unique scaffold that may offer distinct biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for the development of new therapeutic agents and materials.

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8;/h8,12H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKSBZNTLKNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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